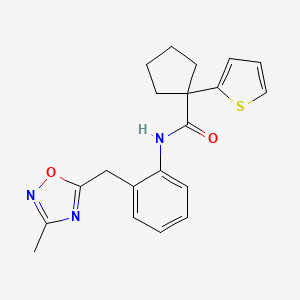
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates both oxadiazole and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a cyclopentanecarboxamide backbone with an oxadiazole and thiophene substituent. Its molecular formula is C16H18N4O2S, and it has a molecular weight of approximately 342.41 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 342.41 g/mol |
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The following studies highlight the effectiveness of this compound against various microbial strains:
- Antibacterial Activity : Studies have shown that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl | Staphylococcus aureus | 10 - 20 |
| N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl | Escherichia coli | 15 - 30 |
- Antifungal Activity : The compound also exhibits antifungal properties against common pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 20 to 50 µg/mL.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis at concentrations as low as 5 µM.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Parikh et al. (2020) synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis. The study found that compounds similar to this compound showed inhibition rates exceeding 90% at specific concentrations.
Study 2: Anticancer Properties
In a separate investigation by Villemagne et al. (2020), the anticancer activity of various oxadiazole derivatives was assessed using MTT assays on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
属性
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-21-18(25-23-14)13-15-7-2-3-8-16(15)22-19(24)20(10-4-5-11-20)17-9-6-12-26-17/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJFDDRUABIHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














